a-D-Glucopyranosylazide

Vue d'ensemble

Description

Synthesis Analysis

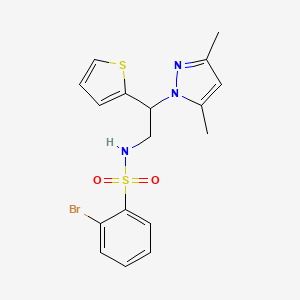

The synthesis of a-D-Glucopyranosylazide involves the stereospecific SN2 conversion of configurationally pure acetobromoglucose (2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide) to the corresponding beta-D-glucopyranosyl azide. This process is a useful exercise in advanced organic undergraduate teaching laboratories. The procedure is safe, suitable for small-scale implementation, and provides firm proof of stereochemical change using [superscript 1]H NMR coupling constants .

Molecular Structure Analysis

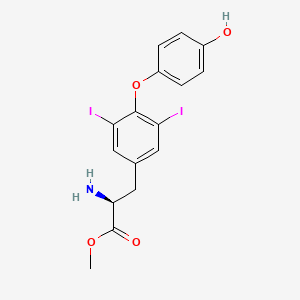

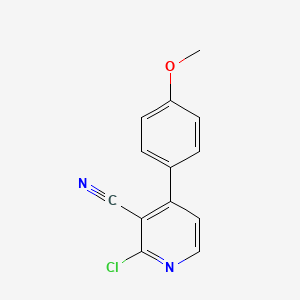

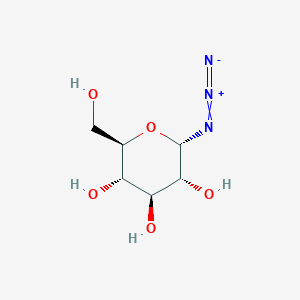

The molecular structure of a-D-Glucopyranosylazide consists of a glucopyranose ring with an azide group attached. The exact arrangement of atoms and bonds can be visualized in 2D and 3D representations .

Applications De Recherche Scientifique

Biotechnology and Molecular Biology

α-D-Glucopyranosylazide derivatives, such as acarbose, are products of bacterial secondary metabolism and have been implemented in diabetes type II therapy. These compounds are produced through large-scale fermentation, using strains derived from Actinoplanes sp. SE50. The study of their physiology, genetics, and enzymology has led to advancements in biotechnological developments, including the production of new metabolites and the engineering of production rates via genetic regulation (Wehmeier & Piepersberg, 2004).

Fluorescence Monitoring and Inhibitor Screening

α-D-Glucopyranosylazide derivatives are essential in developing fluorescence-based sensors for α-glucosidase activity assay and inhibitor screening. For instance, MnO2 nanosheets and carbon dots have been utilized to create ratiometric fluorescent sensors for α-glucosidase, facilitating the discovery of potential drugs (Shi et al., 2019).

Inhibition Kinetics and Mechanistic Insights

α-D-Glucopyranosylazide compounds, like acarbose, have been pivotal in understanding the inhibition kinetics of α-glucosidase. These inhibitors are crucial for treating Type 2 diabetes mellitus, and studies have provided insights into their activity mechanisms, contributing significantly to diabetes research and therapy (Şöhretoğlu et al., 2017).

Endotoxin Response and Therapeutic Applications

Compounds like E5564, derived from α-d-glucopyranosylazide, show promise in antagonizing the toxic effects of endotoxins. They have been studied for their potential in treating diseases caused by endotoxin, marking a significant stride in therapeutic applications beyond diabetes (Mullarkey et al., 2003).

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDTSABQYNYMP-DVKNGEFBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

a-D-Glucopyranosylazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250485.png)

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250492.png)

![Methyl [2,2'-bipyridine]-6-carboxylate](/img/structure/B3250509.png)